N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c1-5-10-24-17-8-6-14(11-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h5-9,11-12,23H,1,10,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIXQEGCCKHZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Synthesis
The compound features a complex structure that incorporates a tetrahydrobenzo[b][1,4]oxazepin core, which is known for its diverse biological properties. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and functional group modifications. While specific synthetic pathways for this compound are not detailed in the available literature, similar compounds have been synthesized using methods such as:
- Microwave-assisted synthesis : This technique has been employed to enhance yields and reduce reaction times in the synthesis of related sulfonamide derivatives.
- Oxidative lactamization : This method has been used effectively for creating cyclic structures similar to the oxazepin moiety present in the target compound.
Antimicrobial Properties
Several studies have indicated that sulfonamide derivatives exhibit notable antimicrobial activities. For instance:
- In vitro studies : Compounds with similar structural motifs have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group is often linked to this activity due to its ability to interfere with bacterial folic acid synthesis.
Anticancer Activity
The potential anticancer properties of this compound are particularly noteworthy:
- Case Study Analysis : A study examining related benzoxazepine derivatives reported that certain analogs exhibited cytotoxic effects against leukemia cell lines with GI50 values in the low nanomolar range. This suggests that our compound may also possess similar anticancer properties, warranting further investigation.
Enzyme Inhibition
Research indicates that compounds bearing a benzenesulfonamide moiety can act as inhibitors of specific enzymes:
- 17β-Hydroxysteroid Dehydrogenase (17β-HSD) : Inhibitors of this enzyme are crucial in regulating steroid hormone levels. Compounds structurally related to our target have demonstrated IC50 values indicating potent enzyme inhibition, suggesting that our compound may also act similarly.
Comparative Biological Activity Table
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The benzoxazepin scaffold is synthesized from a substituted 2-aminophenol precursor. A representative protocol involves:
- Starting material : 2-Amino-5-methoxyphenol.
- Cyclization : Treatment with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form the oxazepine ring.
- Gem-dimethyl introduction : Dieckmann cyclization or alkylation with methyl iodide under strong base conditions (e.g., LDA) to install the 3,3-dimethyl groups.
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, K₂CO₃, DMF | 80°C | 6 h | 72% |
| 2 | Methyl iodide, LDA, THF | -78°C → RT | 12 h | 65% |
Allylation at N5
The allyl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling:
- Alkylation : Reaction of the benzoxazepin intermediate with allyl bromide in the presence of NaH.
- Workup : Aqueous extraction and column chromatography (hexane/EtOAc).
Optimized Parameters :
Sulfonamide Coupling
Synthesis of 3-Chloro-4-methoxybenzenesulfonyl Chloride
3-Chloro-4-methoxybenzenesulfonyl chloride is prepared via chlorosulfonation of 3-chloro-4-methoxybenzene:
- Chlorosulfonation : Reaction with chlorosulfonic acid at 0°C.
- Isolation : Precipitation in ice-water followed by recrystallization.
Characterization Data :
Coupling Reaction
The benzoxazepin amine (Precursor A) is reacted with 3-chloro-4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:
- Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C → RT.
- Purification : Silica gel chromatography (gradient: 20–50% EtOAc/hexane).
Reaction Metrics :
Characterization and Analytical Data
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.68–7.58 (m, 3H, aromatic), 6.92 (d, J = 8.8 Hz, 1H), 5.90–5.75 (m, 1H, allyl CH), 5.15 (d, J = 17.2 Hz, 1H), 5.05 (d, J = 10.4 Hz, 1H), 4.32 (s, 2H, NCH₂), 3.88 (s, 3H, OCH₃), 3.20 (s, 2H, COCH₂), 1.42 (s, 6H, C(CH₃)₂).
- HRMS (ESI) : m/z calculated for C₂₂H₂₄ClN₂O₅S [M+H]⁺: 487.1054; found: 487.1058.
Purity Assessment
Challenges and Optimization
Competing Side Reactions
Q & A
Basic Question: What are the key steps and analytical methods for synthesizing and characterizing this compound?
Methodological Answer:
Synthesis involves multi-step reactions under controlled conditions (e.g., inert atmosphere, 40–60°C) to prevent side reactions. Key steps include:
- Allylation of the oxazepine core using allyl bromide.
- Sulfonamide coupling via nucleophilic substitution with 3-chloro-4-methoxybenzenesulfonyl chloride.
Purification employs column chromatography, while structural confirmation relies on NMR spectroscopy (1H/13C for functional groups and stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Basic Question: How is the compound’s structure confirmed post-synthesis?
Methodological Answer:
Combined spectroscopic techniques are critical:
- 1H NMR identifies proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, aromatic protons in the sulfonamide moiety).
- 13C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (S=O) groups.
- Infrared (IR) spectroscopy detects key stretches (e.g., C=O at ~1650 cm⁻¹, S=O at ~1350/1150 cm⁻¹) .
Advanced Question: How can researchers elucidate reaction mechanisms involving this compound?
Methodological Answer:
Mechanistic studies require:
- Kinetic analysis (e.g., variable-temperature NMR) to track intermediates and rate-determining steps.
- Computational modeling (DFT calculations) to map energy barriers and transition states.
- Isotopic labeling (e.g., 18O in the oxazepine ring) to trace bond reorganization .
Advanced Question: How do solvent polarity and temperature influence solubility and bioavailability?
Methodological Answer:
- Solubility screening : Test solvents (DMSO, acetonitrile, THF) via gravimetric analysis. Polar aprotic solvents enhance solubility due to sulfonamide polarity.
- Bioavailability assessment : Use logP measurements (HPLC retention time) and artificial membrane permeability assays (PAMPA) to correlate solubility with absorption .
Advanced Question: How should researchers address contradictory data in reaction outcomes?
Methodological Answer:
Systematic troubleshooting includes:
- Solvent screening (e.g., DMF vs. THF for sulfonamide coupling efficiency).
- Catalyst optimization (e.g., triethylamine vs. DBU for base-mediated reactions).
- Reaction monitoring (in situ FTIR or LC-MS) to identify side products .
Advanced Question: What strategies optimize pharmacological activity through structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Modify allyl groups to propyl/isopentyl to assess steric effects on target binding.
- Biological assays : Test derivatives in enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding assays.
- Molecular docking : Compare binding poses of analogs using AutoDock Vina to prioritize synthetic targets .
Advanced Question: How is enzyme inhibition potency quantified for this compound?
Methodological Answer:
- Enzyme kinetics : Measure IC50 values via fluorometric assays (e.g., carbonic anhydrase inhibition using 4-nitrophenyl acetate hydrolysis).
- Competitive vs. non-competitive inhibition : Analyze Lineweaver-Burk plots under varying substrate concentrations.
- In silico validation : Dock the compound into enzyme active sites (PDB: 3HS4) to predict binding affinity .
Advanced Question: What in silico methods predict metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, hERG inhibition, and hepatotoxicity.
- Metabolite identification : Simulate Phase I/II metabolism with Schrödinger’s MetaSite.
- Molecular dynamics (MD) : Run 100-ns simulations to assess target binding stability under physiological conditions .
Advanced Question: How is compound stability assessed under varying pH and thermal conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–80°C.
- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolyzed oxazepine ring).
- Thermogravimetric analysis (TGA) : Determine decomposition temperature .
Advanced Question: How do researchers evaluate target selectivity against off-target proteins?
Methodological Answer:
- Broad-spectrum screening : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to test activity against 100+ kinases.
- Competitive binding assays : Employ SPR (surface plasmon resonance) to measure dissociation constants (KD) for primary vs. off-targets.
- Structural analysis : Compare binding site homology (e.g., BLAST for conserved residues) to rationalize selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
